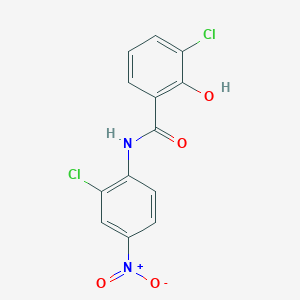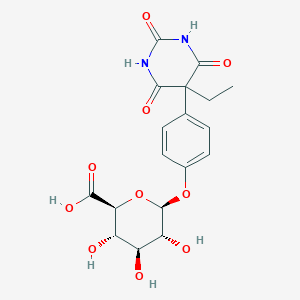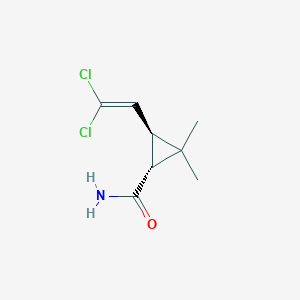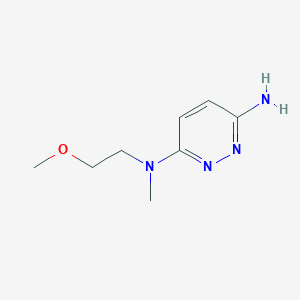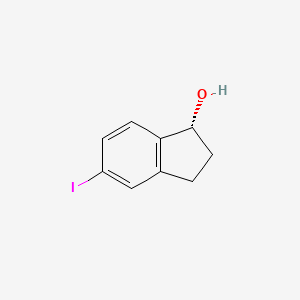
(1R)-5-iodoindan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-5-iodoindan-1-ol is a chiral organic compound characterized by the presence of an iodine atom attached to the indan ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-5-iodoindan-1-ol typically involves the iodination of indan-1-ol. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the indan ring. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can lead to the formation of deiodinated products or alcohol derivatives.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.
Major Products:
Oxidation: Formation of indanone derivatives.
Reduction: Formation of indan-1-ol or other alcohol derivatives.
Substitution: Formation of azido or thiol-substituted indan derivatives.
Wissenschaftliche Forschungsanwendungen
(1R)-5-iodoindan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R)-5-iodoindan-1-ol involves its interaction with specific molecular targets, leading to various biochemical effects. The iodine atom plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
(1R)-5-bromoindan-1-ol: Similar structure with a bromine atom instead of iodine.
(1R)-5-chloroindan-1-ol: Contains a chlorine atom in place of iodine.
(1R)-5-fluoroindan-1-ol: Features a fluorine atom instead of iodine.
Uniqueness: (1R)-5-iodoindan-1-ol is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity and specific binding characteristics compared to its halogenated analogs. This uniqueness makes it valuable in various synthetic and research applications.
Eigenschaften
Molekularformel |
C9H9IO |
|---|---|
Molekulargewicht |
260.07 g/mol |
IUPAC-Name |
(1R)-5-iodo-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H9IO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2/t9-/m1/s1 |
InChI-Schlüssel |
QDVLTEJCEOAPCA-SECBINFHSA-N |
Isomerische SMILES |
C1CC2=C([C@@H]1O)C=CC(=C2)I |
Kanonische SMILES |
C1CC2=C(C1O)C=CC(=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


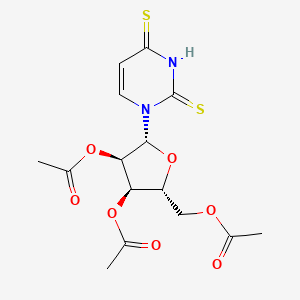

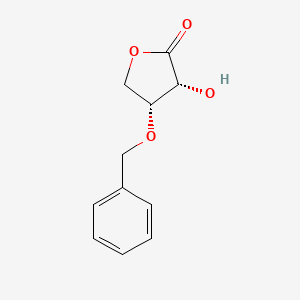
![(2S)-1-[2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]phenoxy]-3-(propylamino)-2-propanol](/img/structure/B13432647.png)
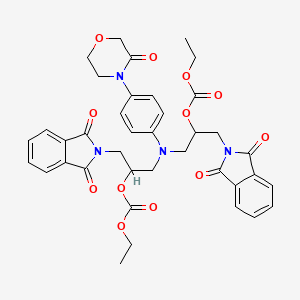
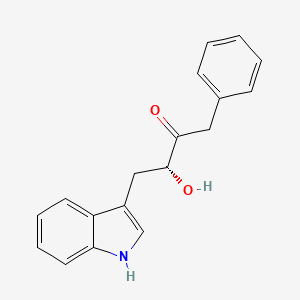
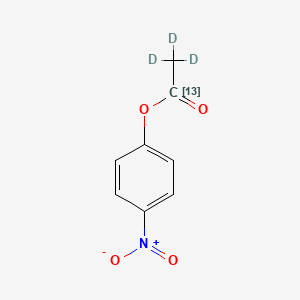
![Ethyl 1'-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylate](/img/structure/B13432674.png)
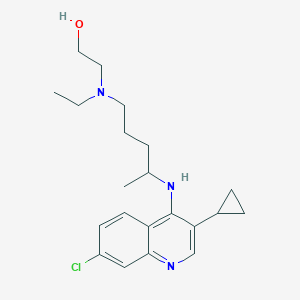
![4-Methyl-N-[1-(2-naphthalenyl)ethylidene]benzenesulfonamide](/img/structure/B13432681.png)
